molecular formula C16H21NO6S B022004 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate CAS No. 87075-33-0

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate

Cat. No. B022004
CAS RN: 87075-33-0
M. Wt: 355.4 g/mol
InChI Key: ODCKICSDIPVTRM-UHFFFAOYSA-N
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Description

This compound, also known as 4-Hydroxy-alprenolol, is a member of phenols and an aromatic ether . It has a molecular formula of C16H21NO6S and a molecular weight of 355.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure with a naphthalene ring attached to a propoxy group, which is further connected to a propan-2-ylamino group and a hydroxy group . The InChI representation of the compound is InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 355.4 g/mol . It has a computed XLogP3 value of -0.2, indicating its relative hydrophilicity . The compound has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 8 rotatable bonds, suggesting a certain degree of conformational flexibility .

Scientific Research Applications

Cardiovascular Therapeutics

This compound is part of the β-blocker family, which has been used for over 50 years in treating several cardiovascular diseases. These include ischemic heart disease, hypertension, heart arrhythmia, hypertrophic cardiomyopathy, and heart failure . The β-blockers work by binding to β-adrenergic receptors, which play a crucial role in the heart’s function and blood pressure regulation.

Anxiety Management

The anxiolytic effects of β-blockers make them useful in managing symptoms of anxiety, particularly in situations that induce performance anxiety or panic attacks . They help by blocking the physical manifestations of anxiety, such as tremors and increased heart rate.

Thyrotoxicosis Management

In conditions like thyrotoxicosis, where there is an excess of thyroid hormone, β-blockers can be used to alleviate symptoms such as palpitations, tremors, and heat intolerance . They provide symptomatic relief by mitigating the effects of increased adrenergic stimulation.

Osteoporosis Prevention

Research has suggested that β-blockers may have a role in preventing osteoporosis by influencing bone metabolism . They are thought to decrease bone resorption and could potentially be used to maintain bone density.

Migraine Prophylaxis

β-blockers are commonly prescribed for the prophylactic treatment of migraines . They are believed to prevent migraines by stabilizing blood vessels and reducing the frequency and severity of migraine attacks.

Anticorrosion Coatings

Outside of medical applications, this compound has been used to functionalize graphene oxide in the creation of anticorrosion coatings for metals . These coatings are particularly useful in protecting steel in saline environments, significantly enhancing the material’s resistance to corrosion.

Pharmacokinetic Research

The compound’s metabolite has been studied for its pharmacokinetic properties, such as absorption, distribution, and metabolism . Understanding these properties is crucial for developing new medications with optimal efficacy and safety profiles.

properties

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCKICSDIPVTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007316
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate

CAS RN

87075-33-0
Record name 4'-Hydroxypropranolol sulfate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYPROPRANOLOL-4-O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG22A758K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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